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molecular formula C12H9NO B1364574 3-(2-Pyridyl)benzaldehyde CAS No. 85553-53-3

3-(2-Pyridyl)benzaldehyde

Cat. No. B1364574
M. Wt: 183.21 g/mol
InChI Key: SAPNGHSAYQXRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596741B2

Procedure details

Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer was placed 200 mg (0.58 mmol) of 5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde, 162 mg (0.64 mmol) of bis(pinacolato)diboron (Frontier Scientific Co.), 170 mg (1.7 mmol) of potassium acetate and 13 mg (0.018 mmol) of dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (PdCl2(dppf), Strem Chemicals) in 5 mL of anhydrous DMF. The mixture was degassed with N2 for 5 min. and then heated at 80° C. for 2.5 hr. To this was added 110 μL (1.2 mmol) of 2-bromopyridine, followed by 13 mg of PdCl2(dppf) and 0.7 mL of 2 N aqueous Na2CO3. The mixture was again heated to 80° C. under N2 for a total of 10.5 hr, then allowed to cool to room temperature overnight. The mixture was partitioned between EtOAc and H2O, the organic layer was washed with water, brine and dried over Na2CO3, then concentrated in vacuo to an oil, 359 mg. Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%) gave the title product as a light brown oil, 44 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
110 μL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
Quantity
13 mg
Type
catalyst
Reaction Step Seven
Quantity
13 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](OC2C=CC(Cl)=C(Cl)C=2)=[C:6]([CH:9]=1)[CH:7]=[O:8].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].Br[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][N:44]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:44]1[CH:45]=[CH:46][CH:47]=[CH:48][C:43]=1[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3,5.6.7,9.10.11.12.13,14.15.16.17,^1:64,65,66,67,68,82,83,84,85,86|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
162 mg
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Step Three
Name
potassium acetate
Quantity
170 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
110 μL
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Five
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
Quantity
13 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Eight
Name
Quantity
13 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The mixture was degassed with N2 for 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again heated to 80° C. under N2 for a total of 10.5 hr
Duration
10.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
the organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil, 359 mg
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC=C(C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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